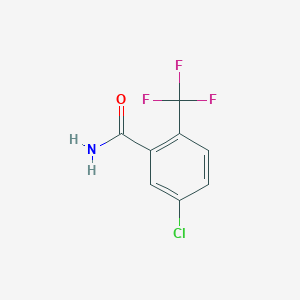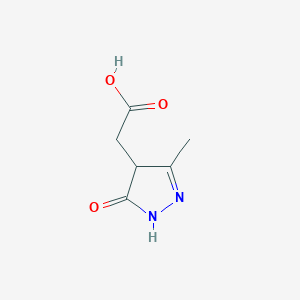
5-Chloro-2-(trifluoromethyl)benzamide
Vue d'ensemble
Description
5-Chloro-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5ClF3NO . It is used as a reactant in the synthesis of various derivatives . It has also been identified as a side product in the synthesis of certain benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been reported as a side product in the synthesis of certain benzamide derivatives . The synthesis involves the reaction of 2-halogenated aromatic aldehydes, 1 H -benzo [ d ]imidazol-5-amine and cyclohexane-1,3-diones .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it . The trifluoromethyl group exhibits rotational disorder with an occupancy ratio of 0.876 (3):0.124 (3) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a reactant in the synthesis of imidazoquinolinoacridinone derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 223.0011760 g/mol .Applications De Recherche Scientifique
Antitubercular Drug Precursor 5-Chloro-2-(trifluoromethyl)benzamide is recognized as a precursor in synthesizing benzothiazinones, a new class of antituberculosis drug candidates. This highlights its potential in medicinal chemistry for addressing tuberculosis (Richter et al., 2021).
Biological Activity Analysis Research has explored the biological activities of related compounds against various strains, including mycobacterial, bacterial, and fungal strains. These studies contribute to understanding the antimicrobial properties of these compounds (Imramovský et al., 2011).
Hydrogen Bond Analysis in Benzamides Studies have examined the hydrogen bonding in structurally similar compounds to this compound. This research is significant in understanding the molecular interactions and stability of these compounds (Kawski et al., 2006).
Potential Anticancer Agents Derivatives of this compound have been synthesized and tested for their anticancer properties. This demonstrates the compound’s relevance in the development of new cancer treatments (Tang et al., 2017).
Anti-Tubercular Scaffold Synthesis Novel derivatives have been synthesized and evaluated for their anti-tubercular activity. This research underscores the compound's potential in tuberculosis drug development (Nimbalkar et al., 2018).
Anticonvulsant Agent Development The compound and its derivatives have been studied for their potential as anticonvulsant agents, providing insights into treatments for conditions like epilepsy (Amaye et al., 2021).
Histone Deacetylase Inhibition for Tumor Treatment Benzamide derivatives, including those related to this compound, have been investigated for their role in inhibiting histone deacetylase, indicating potential use in tumor treatment (Saito et al., 1999).
Antiavian Influenza Virus Activity Research into benzamide-based 5-aminopyrazoles, derived from compounds like this compound, has shown promising antiavian influenza virus activity (Hebishy et al., 2020).
Fluorescence Enhancement in Analytical Applications The interaction of this compound derivatives with specific ions like erbium has been used to enhance fluorescence, beneficial in various analytical applications (Faridbod et al., 2009).
Crystal Structure Characterization Studies focusing on the crystalline forms of related compounds provide insights into their molecular structure and stability, important in pharmaceutical development (Yanagi et al., 2000).
Safety and Hazards
5-Chloro-2-(trifluoromethyl)benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Trifluoromethylpyridines, which include 5-Chloro-2-(trifluoromethyl)benzamide, are a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as fluopicolide, affect spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes, similar to fluopicolide . This interaction with its targets could lead to changes in the structure and function of the cytoskeleton, potentially disrupting cellular processes.
Analyse Biochimique
Biochemical Properties
5-Chloro-2-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong bonds with amino acid residues in proteins .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can inhibit specific signaling pathways, leading to altered gene expression profiles . This inhibition can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation . Additionally, this compound can induce apoptosis in some cell lines, highlighting its potential as a tool for studying cell death mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them . This binding often involves interactions between the trifluoromethyl group and specific amino acid residues. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist for several days, although the intensity of these effects may diminish over time . In both in vitro and in vivo studies, the compound has demonstrated consistent activity, although its efficacy can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . These studies highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also affect metabolic flux, altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound may be preferentially taken up by certain cell types, leading to higher intracellular concentrations . This selective distribution can impact its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for its role in modulating cellular processes and biochemical pathways .
Propriétés
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXSHBPNICIQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378754 | |
| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
654-94-4 | |
| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 654-94-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)


![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)




![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)

